Potency Against Cystoisospora suis Merozoite Proliferation
BKI-1369 demonstrates high potency against C. suis merozoite proliferation in vitro, with an IC50 of 35 nM [1]. This is in contrast to the clinical standard, toltrazuril, which has a reported IC50 of 20 µM [2], and another BKI analog, BKI-1517, with an IC50 of 0.22 µM [1]. This indicates a >500-fold improvement in potency over toltrazuril and a 6-fold improvement over BKI-1517.
| Evidence Dimension | In vitro inhibition of merozoite proliferation (IC50) |
|---|---|
| Target Compound Data | 35 nM |
| Comparator Or Baseline | Toltrazuril (20 µM); BKI-1517 (0.22 µM) |
| Quantified Difference | >500-fold more potent than toltrazuril; 6-fold more potent than BKI-1517 |
| Conditions | Cystoisospora suis merozoite development assay in vitro |
Why This Matters
This level of potency distinguishes BKI-1369 from both a standard-of-care drug and a less potent BKI analog, making it a critical tool for robust in vitro studies.
- [1] Shrestha A, et al. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro. Int J Parasitol Drugs Drug Resist. 2019;10:9-19. View Source
- [2] Joachim A, Ruttkowski B. Cystoisospora suis merozoite development assay for screening of drug efficacy in vitro. Exp Parasitol. 2021;220:108035. View Source
